3-Methoxypropanoyl chloride
Overview
Description
3-Methoxypropanoyl chloride is an organic compound with the molecular formula C4H7ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acyl chloride functional group, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Mode of Action
3-Methoxypropanoyl chloride, like other acyl chlorides, is a potent acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity can lead to modifications of biological molecules, potentially altering their function .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its reactivity and the presence of suitable nucleophiles in the body .
Action Environment
Environmental factors such as pH and temperature could influence the reactivity and stability of this compound. For example, it is likely to be more stable and less reactive in an acidic environment compared to an alkaline one .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropanoyl chloride can be synthesized through the reaction of 3-methoxypropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to produce the corresponding acyl chloride and sulfur dioxide (SO2) as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 3-methoxypropanoic acid to this compound. The reaction is carefully monitored to manage the release of sulfur dioxide and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxypropanoic acid and hydrochloric acid (HCl).
Reduction: It can be reduced to 3-methoxypropanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Strong reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
3-Methoxypropanoic Acid: Formed by hydrolysis.
3-Methoxypropanol: Formed by reduction.
Scientific Research Applications
3-Methoxypropanoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Acetyl Chloride
- Propionyl Chloride
- Benzoyl Chloride
Properties
IUPAC Name |
3-methoxypropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-7-3-2-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMDUOFOPDSKIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374889 | |
Record name | 3-methoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-59-1 | |
Record name | 3-methoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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